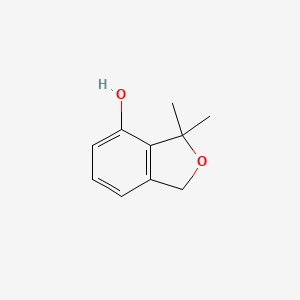

3,3-dimethyl-1H-isobenzofuran-4-ol

Description

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3,3-dimethyl-1H-2-benzofuran-4-ol |

InChI |

InChI=1S/C10H12O2/c1-10(2)9-7(6-12-10)4-3-5-8(9)11/h3-5,11H,6H2,1-2H3 |

InChI Key |

ZSIFPXGOOVTGMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(CO1)C=CC=C2O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Given the lack of direct data on 3,3-dimethyl-1H-isobenzofuran-4-ol, comparisons are drawn to structurally related isobenzofuran derivatives. The evidence provided () discusses 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one, a compound with a fused benzodioxole and isobenzofuranone system. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Reactivity : The absence of electron-withdrawing groups (e.g., ketone) in the target compound may render it more nucleophilic compared to the derivative in .

Applications : Derivatives like those in are often used as ligands or building blocks in materials science, while the target compound’s applications remain speculative without experimental data.

Research Findings and Limitations

- No peer-reviewed studies on the synthesis, spectroscopy (e.g., NMR, IR), or biological activity of the target compound were identified in the provided materials.

- Theoretical comparisons based on substituent effects (e.g., methyl groups increasing hydrophobicity, hydroxyl group enabling solubility) remain untested.

Preparation Methods

Reaction Design and Starting Materials

The most widely documented method for synthesizing 3,3-dimethyl-1H-isobenzofuran-4-ol involves a one-pot condensation and oxidative cleavage sequence. As detailed in US Patent 11,197,859B2, the reaction begins with ninhydrin (1,2,3-indantrione) and a substituted aminonaphthoquinone derivative. The choice of starting materials ensures regioselective formation of the isobenzofuran core while introducing methyl groups at the 3-position via steric and electronic effects.

Ninhydrin’s tricarbonyl structure enables dual reactivity: two carbonyl groups participate in condensation with the amine moiety of 4-amino-1,2-naphthoquinones, while the third carbonyl facilitates cyclization. The reaction proceeds in acetic acid at 50°C for 2–3 hours, followed by oxidative cleavage of the intermediate vicinal diol using periodic acid (H₅IO₆) at room temperature.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent Selection : Acetic acid is preferred due to its ability to protonate intermediates, accelerating cyclization. Alternatives like DMSO or ethanol result in slower kinetics or side reactions.

-

Stoichiometry : A 1:1 molar ratio of ninhydrin to aminonaphthoquinone ensures complete conversion, as excess ninhydrin may lead to over-oxidation.

-

Oxidant Loading : Periodic acid (1 mmol per mmol of substrate) provides selective cleavage without degrading the isobenzofuran ring.

A representative procedure from the patent literature outlines the following steps:

-

Combine ninhydrin (1 mmol) and 4-(alkyl/arylamino)naphthalene-1,2-dione (1 mmol) in acetic acid (2 mL).

-

Stir at 50°C for 2–3 hours until TLC (n-hexane/ethyl acetate, 1:1) confirms consumption of starting materials.

-

Cool to room temperature, add H₅IO₆ (1 mmol), and stir for 15–45 minutes.

-

Isolate the product via filtration, wash with water, and recrystallize from ethyl acetate.

This method achieves yields of 75–92%, with purity >95% confirmed by ¹H NMR and mass spectrometry.

Mechanistic Insights and Side-Reaction Mitigation

Cyclization and Oxidation Dynamics

The reaction mechanism proceeds through three stages:

-

Condensation : Ninhydrin’s carbonyl groups react with the amine of 4-amino-1,2-naphthoquinones, forming a Schiff base intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the quinone oxygen generates a vicinal diol spiro-intermediate.

-

Oxidative Cleavage : Periodic acid cleaves the diol to form the final isobenzofuran structure.

Side reactions, such as over-oxidation or dimerization, are minimized by strict temperature control (50°C during condensation, room temperature during oxidation) and avoiding prolonged reaction times.

Byproduct Analysis and Purification

Common byproducts include:

-

Dimeric Adducts : Formed via Michael addition of unreacted quinones to the spiro-intermediate. These are removed during recrystallization.

-

Over-Oxidized Species : Excess H₅IO₆ may degrade the isobenzofuran ring, producing carboxylic acid derivatives. Stoichiometric oxidant use prevents this.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity, as evidenced by single-spot TLC and sharp NMR signals.

Alternative Synthetic Routes and Modifications

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) accelerates condensation, but these catalysts may complicate purification and are omitted in patent protocols.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 254 nm, confirming >95% purity.

Industrial-Scale Production Considerations

Process Optimization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethyl-1H-isobenzofuran-4-ol, and what experimental parameters influence yield?

- Methodological Answer : Synthesis typically involves cyclization or functional group transformations. For example, dichloromethane is often used as a solvent in oxidation reactions, and column chromatography (silica gel, hexane/ethyl acetate gradients) is employed for purification . Key parameters include temperature control (e.g., maintaining 273 K during reagent addition to prevent side reactions) and stoichiometric ratios of oxidizing agents like 3-chloroperoxybenzoic acid .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray diffraction (XRD) is the gold standard. Single crystals are grown via slow evaporation of benzene solutions, and H atoms are refined using riding models with defined bond lengths (C–H = 0.95–0.98 Å). Crystallographic data are deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .

Intermediate Research Questions

Q. What analytical techniques are recommended for assessing the purity of this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and FTIR spectroscopy are critical. For example, FTIR can identify hydroxyl (O–H) and carbonyl (C=O) stretches specific to the compound’s structure. HPLC retention times should be cross-referenced with standards .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies recommend airtight storage at –20°C in amber vials to prevent photodegradation. Hydrolysis risks increase in polar solvents (e.g., water or alcohols), necessitating inert atmospheres (N₂ or Ar) for long-term preservation .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) and density functional theory (DFT) calculations analyze interactions with biological targets like antioxidant enzymes or platelet receptors. For example, fluorinated derivatives exhibit enhanced binding affinities due to electronegative substituents .

Q. How can conflicting data on the compound’s antioxidant vs. pro-oxidant behavior be resolved?

- Methodological Answer : Kinetic assays (e.g., oxygen radical absorbance capacity, ORAC) under varying pH and redox conditions clarify context-dependent activity. Conflicting results often arise from solvent polarity or trace metal impurities, which can be mitigated using chelating agents like EDTA .

Q. What mechanistic insights explain the catalytic role of this compound in asymmetric syntheses?

- Methodological Answer : The compound’s rigid bicyclic structure facilitates chiral induction in Diels-Alder reactions. Stereoelectronic effects are probed via NMR titration (e.g., NOESY for spatial interactions) and kinetic isotope effect (KIE) studies to differentiate stepwise vs. concerted pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported crystallographic parameters for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.